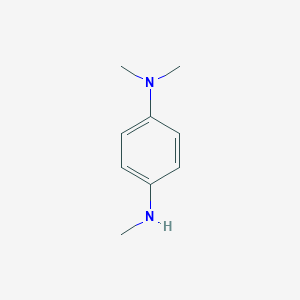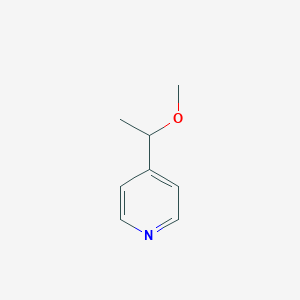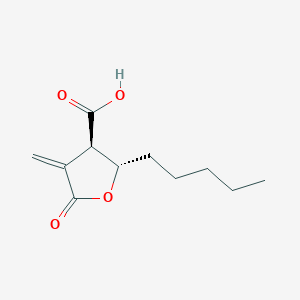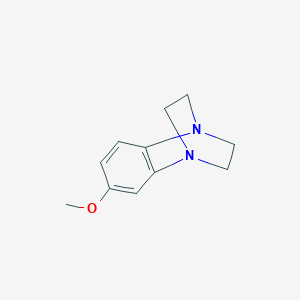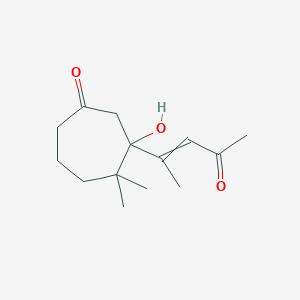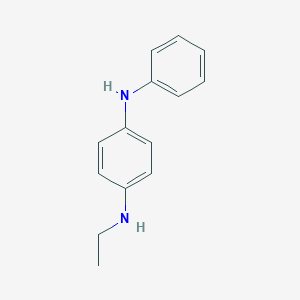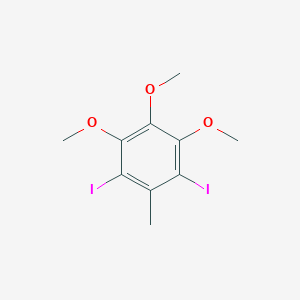![molecular formula C13H9ClN2OS B046342 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde CAS No. 123772-37-2](/img/structure/B46342.png)
6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde, also known as CPITC, is a synthetic compound that has gained attention in scientific research due to its potential as a cancer chemopreventive agent. CPITC belongs to the class of heterocyclic compounds and has a molecular weight of 301.78 g/mol.
Mécanisme D'action
The mechanism of action of 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs) that are involved in tumor growth and invasion. 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde also induces the expression of tumor suppressor genes such as p53, which plays a crucial role in regulating cell growth and preventing tumor formation.
Effets Biochimiques Et Physiologiques
6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been found to have minimal toxicity and has been shown to be well-tolerated in animal studies. It has been found to have a favorable pharmacokinetic profile, with good absorption and distribution in the body. 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has also been found to have anti-inflammatory effects, which may be beneficial in the prevention of chronic diseases such as arthritis and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde in lab experiments is its low toxicity and good pharmacokinetic profile. It can be easily synthesized in the laboratory and has been found to be stable under various conditions. However, one limitation of using 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde. One area of interest is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Another area of interest is the investigation of its potential as a chemopreventive agent against other types of cancers such as colon and pancreatic cancer. Further studies are also needed to elucidate its mechanisms of action and to identify potential biomarkers for its efficacy.
Méthodes De Synthèse
6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 2-methylimidazole and thioacetamide. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been studied extensively for its potential as a chemopreventive agent against various types of cancers such as breast, prostate, and lung cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has also been found to have anti-inflammatory and antioxidant properties.
Propriétés
Numéro CAS |
123772-37-2 |
|---|---|
Nom du produit |
6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde |
Formule moléculaire |
C13H9ClN2OS |
Poids moléculaire |
276.74 g/mol |
Nom IUPAC |
6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C13H9ClN2OS/c1-8-6-16-11(7-17)12(15-13(16)18-8)9-2-4-10(14)5-3-9/h2-7H,1H3 |
Clé InChI |
CKEKNWYPPSGWTG-UHFFFAOYSA-N |
SMILES |
CC1=CN2C(=C(N=C2S1)C3=CC=C(C=C3)Cl)C=O |
SMILES canonique |
CC1=CN2C(=C(N=C2S1)C3=CC=C(C=C3)Cl)C=O |
Synonymes |
6-(4-CHLOROPHENYL)-2-METHYLIMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



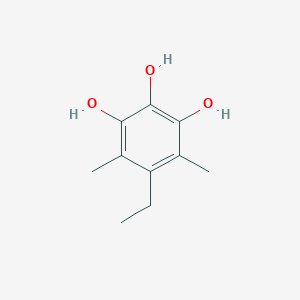
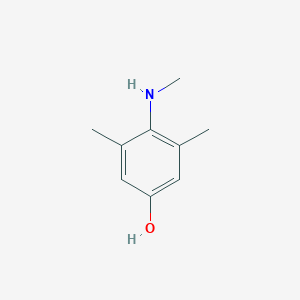
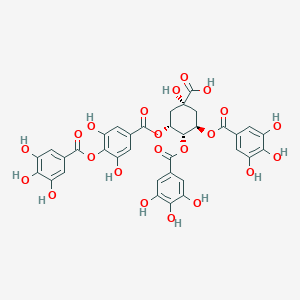
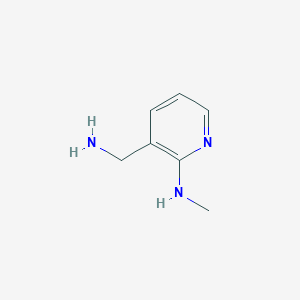
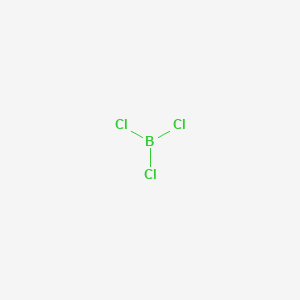
![N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B46277.png)
